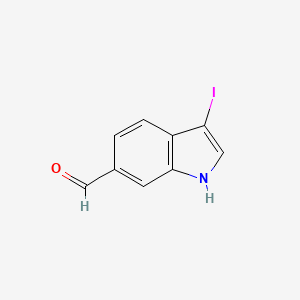
3-Iodo-1H-indole-6-carbaldehyde
Overview
Description
3-Iodo-1H-indole-6-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a versatile and important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. In
Scientific Research Applications
Synthesis and Chemical Reactions
Gold-Catalyzed Cycloisomerization 3-Iodo-1H-indole-6-carbaldehyde is utilized in gold-catalyzed cycloisomerizations to form 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This reaction is operationally simple and efficient for a variety of substrates, indicating the versatility of the compound in synthetic organic chemistry (Kothandaraman et al., 2011).
Synthesis of β-Carbolines Another important application involves the synthesis of β-carbolines from 2-Acyl-1-benzenesulfonyl-3-iodo-1H-indoles, demonstrating the compound's role in complex organic synthesis and the formation of heterocyclic structures (Abbiati et al., 2004).
Radical Cyclization for Fused Indoles The compound is also instrumental in radical cyclization processes to produce 1,2-fused indoles, highlighting its utility in ring-forming reactions and the synthesis of intricate molecular architectures (Moody & Norton, 1995).
Computational and Spectroscopic Studies
Spectroscopic and Computational Investigations this compound has been the subject of detailed spectroscopic and computational investigations, revealing its structural and electronic properties. This includes NMR, FT-Raman, FT-IR, UV-Visible studies, and quantum chemical analyses using DFT methods. Such studies are crucial for understanding the molecular behavior and reactivity of the compound (Fatima et al., 2022).
Characterization and Crystallography Comprehensive characterization and crystallography studies have been conducted, emphasizing the compound's role in the study of molecular interactions and structural chemistry. This research provides insights into the crystal structure and intermolecular interactions, furthering our understanding of its chemical behavior (Barakat et al., 2017).
Mechanism of Action
Target of Action
3-Iodo-1H-indole-6-carbaldehyde, like other indole derivatives, is known to interact with a variety of biological targets. Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular and cellular levels . These changes can lead to the treatment or prevention of various diseases .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their downstream effects . For instance, indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole derivatives are known to have various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly impact the action of a compound .
Biochemical Analysis
Biochemical Properties
3-Iodo-1H-indole-6-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to activate the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22, which plays a role in mucosal immunity . This suggests that this compound may have similar effects on cell signaling and immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives are known to inhibit certain protein kinases, which are involved in cell signaling pathways . Additionally, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Indole derivatives are generally stable under standard laboratory conditions, but they can degrade over time, especially when exposed to light or heat . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can exhibit toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and other organ-specific toxicities . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and other metabolic transformations . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, indole derivatives can be transported by organic anion-transporting polypeptides (OATPs) and other membrane transporters . These transporters facilitate the uptake and distribution of the compound to different cellular compartments and tissues, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, indole derivatives have been found to localize in the nucleus, where they can interact with nuclear receptors and transcription factors . This localization is crucial for their role in regulating gene expression and other nuclear processes.
Properties
IUPAC Name |
3-iodo-1H-indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKMYCBXVMPREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



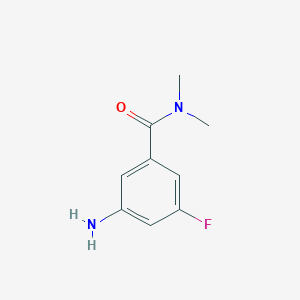
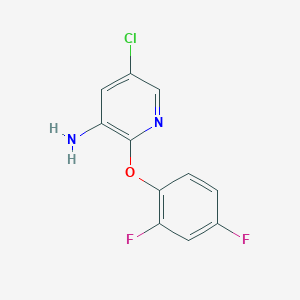
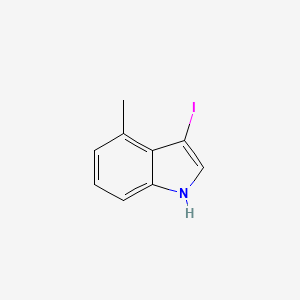

![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
methylamine](/img/structure/B1407074.png)
amine](/img/structure/B1407075.png)
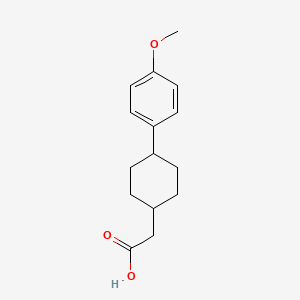

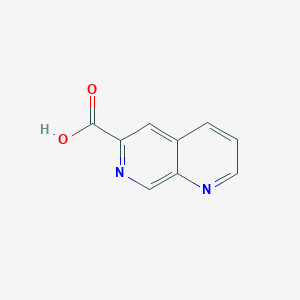
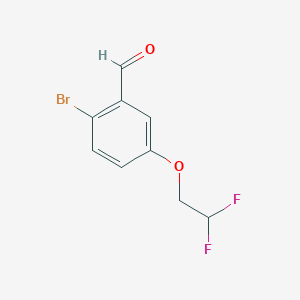

![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)
